molecular formula C9H15N3O3S B13843209 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine

4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine

Cat. No.: B13843209
M. Wt: 245.30 g/mol
InChI Key: BYIVMSKHRTVULH-UHFFFAOYSA-N
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Description

4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is a complex organic compound that features a morpholine ring, an oxirane (epoxide) group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine typically involves multiple steps. One common method involves the reaction of morpholine with an epoxide-containing compound, followed by the introduction of the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction of the thiadiazole ring can produce various reduced sulfur-containing compounds.

Scientific Research Applications

4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiadiazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxiran-2-ylmethyl)morpholine: Similar structure but lacks the thiadiazole ring.

    4-(Oxiran-2-ylmethoxy)benzoic acid: Contains an epoxide group but has a benzoic acid moiety instead of a morpholine ring.

    4-(4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with different substitution patterns on the thiadiazole ring.

Uniqueness

4-(4-(Oxiran-2-ylmethoxy)-4,5-dihydro-1,2,5-thiadiazol-3-yl)morpholine is unique due to the combination of its morpholine, epoxide, and thiadiazole components. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

4-[3-(oxiran-2-ylmethoxy)-2,3-dihydro-1,2,5-thiadiazol-4-yl]morpholine

InChI

InChI=1S/C9H15N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7,9,11H,1-6H2

InChI Key

BYIVMSKHRTVULH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSNC2OCC3CO3

Origin of Product

United States

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